![molecular formula C15H22N2O4S B4941924 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to a tighter packaging of DNA and a decrease in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism of Action
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide inhibits HDACs, which leads to an increase in histone acetylation and a relaxation of chromatin structure. This results in an increase in gene expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to selectively target class I HDACs, which are overexpressed in cancer cells and play a critical role in cancer progression.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in lab experiments is its high potency and selectivity for class I HDACs. This allows for a more specific targeting of HDACs and reduces the potential for off-target effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve cancer treatment outcomes. One limitation of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
Future Directions
For 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide research include exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Combination therapies with other drugs and immunotherapies could also be explored to improve treatment outcomes. Overall, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has shown great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholinylacetic acid. The intermediate product is then treated with propylamine to yield the final product. The synthesis process has been optimized to achieve high yields and purity.
Scientific Research Applications
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZDIIBRJJJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.